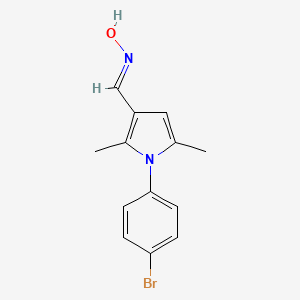

1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime" is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of bromophenyl and oxime functional groups suggests this compound could have interesting chemical properties and reactivity, making it a potential candidate for various organic synthesis applications.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies like the Paal-Knorr synthesis, which is a method for synthesizing pyrroles from ketones or aldehydes using ammonia or amines. Given the structure of "1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime," its synthesis might involve the condensation of a suitable 4-bromophenyl-substituted aldehyde with a dimethylaminoketone, followed by cyclization to form the pyrrole ring and subsequent conversion to the oxime (Afonin et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be analyzed using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. These compounds typically exhibit planar structures due to the conjugation across the pyrrole ring and attached groups. The electron-withdrawing effect of the bromophenyl group and the electron-donating nature of the oxime could influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties (Shearer et al., 1980).

Chemical Reactions and Properties

Pyrrole derivatives are known for their nucleophilic and electrophilic substitution reactions. The bromophenyl group in "1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime" makes it amenable to further functionalization through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. The oxime group also allows for transformations into other functional groups, such as nitriles or amides, through dehydration or reduction reactions, respectively (Wu et al., 2018).

科学研究应用

化学反应和结构分析

与1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛肟在结构上相关的化合物的研究已经提供了对它们的化学反应性和形成复杂结构的潜力的见解。例如,已经研究了肟与III族元素的有机衍生物之间的反应,揭示了单体和二聚氧肟酸盐的形成,它们在材料科学和催化中具有潜在的应用(Pattison & Wade, 1968)。类似地,具有在其核心结构上具有醛、肟和腈等附属物的吡咯衍生物的合成和生物药理学评价已证明具有显著的生物活性,为进一步的药物开发提供了基础(Battilocchio et al., 2013)。

配位化学和磁性

吡咯-2-甲醛肟衍生物在配位化学中的使用导致了具有有趣磁性的新材料的发现。例如,顺磁性过渡金属离子与1-甲基-1H-吡咯-2-甲醛肟的配位导致形成{Mn(III)25}桶状簇,表现出单分子磁性行为,突出了此类化合物在开发新磁性材料中的潜力(Giannopoulos et al., 2014)。

传感应用

肟衍生物也在传感器开发中找到了应用。一项关于氧化脱肟反应诱导的次氯酸盐识别研究使用荧光镧系元素有机框架证明了肟功能化化合物在环境监测和化学传感中的效用。这项研究表明,肟异构化可以用于创建用于检测特定化学物质的灵敏且选择性的传感器(Zhou et al., 2018)。

作用机制

The mechanism of action of a compound refers to how it interacts with biological systems. This information is particularly relevant for compounds with therapeutic applications. Unfortunately, the mechanism of action for “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” is not provided in the available resources .

安全和危害

未来方向

The future directions for research on “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” could involve further exploration of its synthesis, structure, and potential applications. Given the biological activity of many oxime compounds , this compound could be of interest in the development of new therapeutic agents.

属性

IUPAC Name |

(NE)-N-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHFIVDYNXQZNL-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-hydroxymethanimine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)